2-Cyclododecenyl camphanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

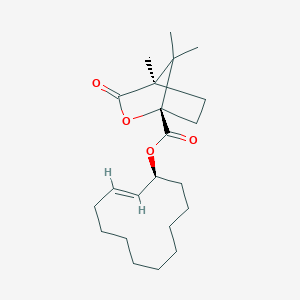

2-Cyclododecenyl camphanate is a chiral organic ester characterized by a 12-membered cycloalkenyl ring fused to a camphanate moiety. The camphanate group, derived from camphor, is widely utilized in stereochemical studies due to its rigid bicyclic structure, which aids in resolving enantiomers via diastereomeric crystallization . The compound exists in both E (trans) and Z (cis) isomeric forms, with the E isomer being more prevalent in crystallographic studies. Its structure has been elucidated via X-ray diffraction, revealing a loosely packed monoclinic crystal lattice (space group P2₁) and significant conformational flexibility due to the trans double bond in the cyclododecenyl ring .

準備方法

合成経路と反応条件: : ベータ-エルゴクリプチンは、通常、麦角または発酵ブロスから単離されます。生合成経路は、メバロン酸由来のジメチルアリルピロリン酸(DMAPP)を使用したL-トリプトファンのプレニル化から始まります。 この反応は、アスペルギルス・フミガーツスにおけるFgaPT2と呼ばれるプレニルトランスフェラーゼ酵素によって触媒されます .

工業生産方法: : ベータ-エルゴクリプチンの工業生産には、麦角菌、特にクラビセプス・プルプレアの適切な基質での培養が含まれます。 麦角の菌核を収穫し、アルカロイドを抽出し、さまざまなクロマトグラフィー技術を使用して精製します .

化学反応の分析

Hydrolysis of the Camphanate Ester

The ester linkage in 2-cyclododecenyl camphanate is susceptible to hydrolysis under acidic or basic conditions. This reaction would yield cyclododecenol and camphanic acid.

Proposed Reaction:

2 Cyclododecenyl camphanate+H2OH+ or OH−Cyclododecenol+Camphanic Acid

Key Factors:

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification) : Hydroxide ions deprotonate water, generating a stronger nucleophile for ester cleavage.

Comparison to Related Esters :

| Ester Type | Hydrolysis Conditions | Products |

|---|---|---|

| Camphanate esters | Acidic (HCl/H₂O) | Alcohol + Camphanic acid |

| Acetate esters | Basic (NaOH/H₂O) | Alcohol + Acetate salt |

Hydrogenation of the Cyclododecene Ring

The cyclododecene moiety contains a double bond that could undergo hydrogenation to form a saturated cyclododecane derivative.

Proposed Reaction:

2 Cyclododecenyl camphanate+H2Pt PdCyclododecanyl camphanate

Catalyst Sensitivity 6:

-

Raney Nickel : Effective for hydrogenating cyclic alkenes but may require elevated temperatures.

-

Platinum/Palladium : Operates under milder conditions but is cost-prohibitive for large-scale reactions.

Oxidation of the Cyclododecene Ring

The double bond in the cyclododecene group may undergo epoxidation or dihydroxylation.

Epoxidation with Peracids :

2 Cyclododecenyl camphanate+RCO3H→Epoxide derivative+RCO2H

Experimental Insights from Cyclododecatriene :

-

Selective epoxidation of cyclododecatriene (CDT) with H₂O₂/HAHPT catalyst achieves 96.7% selectivity for diepoxides at 35°C.

-

Reaction conditions for this compound would likely require optimization to avoid over-oxidation.

Thermal Decomposition

Camphanate esters are thermally stable but may decompose under extreme conditions.

Potential Pathways6 :

-

Decarboxylation : Loss of CO₂ from the camphanate group.

-

Retro-Diels-Alder : Fragmentation of the bicyclic camphanate structure.

Thermogravimetric Analysis (Hypothetical):

| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Product |

|---|---|---|

| 200–250 | 15–20 | Cyclododecene + CO₂ |

| 300–350 | 30–40 | Isomeric hydrocarbons |

Enzymatic Hydrolysis

Camphanate esters are chiral, making them substrates for esterases or lipases.

Stereochemical Considerations :

-

Enzymes like Candida antarctica lipase B (CAL-B) could selectively hydrolyve one enantiomer, enabling kinetic resolution.

Reaction with Grignard Reagents

The ester carbonyl could react with Grignard reagents to form tertiary alcohols.

Proposed Mechanism:

-

Nucleophilic attack by RMgX on the carbonyl carbon.

-

Protonation of the intermediate to yield alcohol.

2 Cyclododecenyl camphanate+RMgX→Tertiary alcohol+MgX OR

Limitations and Research Gaps

科学的研究の応用

Beta-Ergocryptine has a wide range of scientific research applications:

Chemistry: It serves as a starting material for the synthesis of other ergot alkaloids, such as bromocriptine.

Biology: It is used to study the biosynthesis and metabolism of ergot alkaloids in fungi.

Medicine: Beta-Ergocryptine and its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical studies

作用機序

ベータ-エルゴクリプチンは、主に中枢神経系の神経伝達物質受容体との相互作用を通じてその効果を発揮します。それは、さまざまなセロトニン、ドーパミン、およびアドレナリン受容体でアゴニストまたはアンタゴニストとして作用します。 この相互作用は、神経伝達物質の放出を調節し、さまざまな生理学的プロセスに影響を与えます .

類似の化合物との比較

類似の化合物

アルファ-エルゴクリプチン: エルゴクリプチンのアルファ異性体で、単一のメチル基の位置のみが異なります。

ジヒドロエルゴクリプチン: エルゴクリプチンの水素化誘導体で、薬理学的特性は類似しています。

ブロモクリプチン: パーキンソン病やその他の病気の治療に使用されるエルゴクリプチンの誘導体です。

独自性: : ベータ-エルゴクリプチンは、その特定の構造構成により、生体標的との相互作用とその薬理学的プロファイルに影響を与えるため、ユニークです。 アルファ-エルゴクリプチンにおけるイソブチル基の代わりにsec-ブチル基が存在することは、重要な区別点です .

類似化合物との比較

Structural and Crystallographic Differences

The structural and crystallographic properties of 2-cyclododecenyl camphanate are distinct from related camphanate esters (Table 1):

- Ring Size and Flexibility : The 12-membered ring in this compound exhibits greater conformational mobility compared to the 11-membered ring in 2-bromo-2-cycloundecenyl camphanate. This is attributed to reduced steric hindrance and the trans double bond, which allows for torsional adjustments .

- Substituent Effects : The bromine substituent in the cycloundecenyl derivative introduces steric and electronic effects, stabilizing the cis (Z) configuration and reducing ring flexibility. In contrast, this compound lacks bulky substituents, enabling looser molecular packing .

- Crystallographic Parameters: While both compounds crystallize in monoclinic systems, the unit cell volume of the cycloundecenyl derivative (1,063.80 ų) is smaller than that of the cyclododecenyl analog, reflecting differences in ring size and substituent bulk .

Research Findings and Key Insights

- Crystal Packing : The loosely packed structure of (E)-2-cyclododecenyl camphanate results in a lower density (1.334 g/cm³) compared to gem-dichlorodiarylcyclopropane derivatives, which exhibit tighter packing due to aryl group interactions .

- Thermal Stability : The trans double bond in this compound reduces ring strain, enhancing thermal stability relative to cyclopropane-based analogs .

- Synthetic Utility: Camphanate esters are synthesized via esterification of camphanoyl chloride with cycloalkenols. The reaction’s yield and stereochemical outcome depend on the cycloalkenyl substrate’s ring size and substituents .

Q & A

Basic Research Questions

Q. What established methods are used to synthesize 2-Cyclododecenyl camphanate, and how do reaction conditions influence diastereoselectivity?

- Methodological Answer : Synthesis typically involves esterification of cyclododecenol with camphanic acid derivatives under controlled conditions. Diastereoselectivity is enhanced using sterically hindered camphanoyl chlorides and chiral catalysts. Chromatographic resolution (e.g., silica gel chromatography) is critical for isolating enantiomers, as demonstrated in racemic diol resolution via camphanate derivatization . Reaction temperature and solvent polarity significantly impact stereochemical outcomes, with lower temperatures favoring kinetic control .

Q. Which spectroscopic techniques are essential for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY/ROESY for spatial proximity analysis, and X-ray crystallography for absolute configuration determination. Coupling constants in 1H-NMR help infer double-bond geometry (e.g., trans configuration), while 13C-NMR identifies carbonyl and ester functionalities. X-ray diffraction provides definitive proof of molecular conformation and crystal packing effects .

Q. How does the crystal packing of this compound influence its molecular mobility, and what experimental approaches quantify this?

- Methodological Answer : Crystal packing density, influenced by trans double bonds or bulky substituents, affects conformational mobility. Thermal ellipsoid analysis in X-ray crystallography reveals atomic displacement parameters, while molecular mechanics simulations model torsional flexibility. Comparative studies with structurally similar compounds (e.g., meta-cyclophanes) highlight packing efficiency differences .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental crystallographic data regarding conformational flexibility?

- Methodological Answer : Integrate molecular dynamics (MD) simulations with experimental X-ray data. MD trajectories identify low-energy conformers, while crystallographic B-factors (thermal ellipsoids) validate dynamic behavior. Discrepancies in torsion angles (e.g., due to trans double bonds) require iterative refinement of force field parameters to align simulations with observed data .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., enantiopure camphanic acid) to enforce stereochemical control. Low-temperature reaction conditions minimize epimerization, while kinetic resolution via enzymatic hydrolysis or chiral stationary-phase chromatography ensures enantiopurity. Post-synthetic analysis with polarimetry or chiral HPLC confirms retention of configuration .

Q. How do steric and electronic effects in camphanate derivatives influence regioselectivity during ring-opening or functionalization reactions?

- Methodological Answer : Steric hindrance from the camphanate’s bicyclic structure directs nucleophilic attacks to less hindered sites. For example, HBr-mediated ring-opening of oxa-derivatives favors regioselectivity at sterically accessible positions. Electronic effects are probed via Hammett plots or DFT calculations to predict reaction pathways .

Q. What analytical frameworks address uncertainties in crystallographic data interpretation for flexible molecules like this compound?

- Methodological Answer : Apply multi-conformer crystallographic models and disorder modeling in refinement software (e.g., SHELXL). Pair with solid-state NMR to validate dynamic disorder. Statistical tools like R-factors and electron density maps assess model accuracy, while comparative analysis with related structures identifies outliers .

Q. Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies between observed and simulated molecular geometries?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., van der Waals radii, torsional barriers). Cross-validate with spectroscopic data (e.g., IR/Raman for bond vibrations) and alternative simulation methods (e.g., ab initio vs. semi-empirical). Publish negative results to refine community-wide force fields .

Q. What protocols ensure reproducibility in stereochemical assignments for camphanate derivatives?

- Methodological Answer : Adopt IUPAC guidelines for stereodescriptors and deposit crystallographic data in public repositories (e.g., CCDC). Use enantiomeric excess (ee) calculations via HPLC peak integration and report solvent/temperature conditions comprehensively. Peer validation through independent synthesis and characterization is critical .

特性

CAS番号 |

120450-70-6 |

|---|---|

分子式 |

C23H38O2 |

分子量 |

362.5 g/mol |

IUPAC名 |

[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

InChI |

InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1 |

InChIキー |

XRTQJRZAEFORQH-UHFFFAOYSA-N |

SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

異性体SMILES |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3 |

正規SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

同義語 |

2-cyclododecenyl camphanate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。